1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is systematically named 1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid . This designation adheres to IUPAC rules, where the cyclopropane ring forms the parent structure. The substituents are prioritized as follows: the carboxylic acid group (-COOH) at position 1, the (3-bromophenoxy)methyl group at the same carbon, and the bromine atom at the meta position of the phenyl ring.
Key identifiers :
The compound’s structure comprises a cyclopropane ring with a carboxylic acid group and a (3-bromophenoxy)methyl substituent. The bromophenyl ether moiety introduces electronic and steric effects, influencing the molecule’s reactivity and stability.
Molecular Geometry and Conformational Analysis
The cyclopropane ring exhibits significant angle strain due to its 60° bond angles, deviating from the ideal tetrahedral geometry (109.5°). This strain arises from bent σ-bonds, which are shorter (1.51 Å) than typical single C–C bonds (1.54 Å). The (3-bromophenoxy)methyl group adopts a conformation that minimizes steric clashes with the cyclopropane ring.
Key geometric features :
| Feature | Description |
|---|---|
| Cyclopropane ring | Equilateral triangle with 60° angles |
| Bent bonds | σ-bonds bent outward at 60° |
| (3-Bromophenoxy)methyl | Rotational freedom around ether bond |
| Carboxylic acid group | Planar -COOH with sp$$^2$$ hybridization |
The bromine atom at the meta position of the phenyl ring creates steric hindrance with the cyclopropane ring, favoring a conformation where the phenyl group is orthogonal to the cyclopropane plane. This minimizes eclipsing interactions between the bromine and cyclopropane hydrogens.
X-ray Crystallographic Data (If Available)
No X-ray crystallographic data for this compound is reported in publicly available sources. However, structural analogs like cyclopropanecarboxylic acid derivatives provide insights into cyclopropane geometry. For example, cyclopropanecarboxylic acid itself has a planar carboxylic acid group and a strained cyclopropane ring. Further experimental studies are required to determine precise bond lengths and angles for this compound.
Comparative Structural Analysis with Related Cyclopropane Derivatives
This compound shares structural motifs with other cyclopropane derivatives, but the (3-bromophenoxy)methyl group distinguishes it.
Comparative analysis :
Electronic effects :
- The -COOH group is electron-withdrawing, polarizing the cyclopropane ring.
- The 3-bromophenoxy group introduces inductive electron withdrawal and resonance effects, altering the ring’s electron density.
Steric effects :
- The bromine atom at the meta position creates steric bulk, restricting rotation of the phenyl ring.
- The cyclopropane ring itself imposes geometric constraints, limiting substituent orientations.
Data Tables
Table 1: Molecular properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C$${11}$$H$${11}$$BrO$$_3$$ |
| Molecular weight | 271.11 g/mol |
| SMILES | C1CC1(COC2=CC(=CC=C2)Br)C(=O)O |
| InChI | InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |
Table 2: Comparative bond lengths in cyclopropane derivatives
| Compound | C–C bond length (Å) | C–O bond length (Å) |
|---|---|---|
| Cyclopropanecarboxylic acid | 1.51 | 1.25 (COOH) |
| This compound | Not reported | Not reported |
| Ethyl 1-hydroxycyclopropanecarboxylate | 1.51 | 1.35 (ester) |
Properties
IUPAC Name |
1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBJIDLKTVTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid typically involves several steps. One common method includes the reaction of 3-bromophenol with an appropriate cyclopropane derivative under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times .
Chemical Reactions Analysis
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid has shown promise in drug development due to its ability to interact with biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Antimicrobial Activity : Research indicates that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthetic Routes : It can be utilized in the synthesis of various derivatives through reactions such as nucleophilic substitution and acylation. This versatility allows for the creation of complex molecules with potential biological activity.
- Fluorinated Derivatives : The bromophenyl group can be modified to introduce fluorinated moieties, which are often critical for enhancing the pharmacokinetic properties of drug candidates.
Material Science
In materials science, this compound can be used to develop new materials with unique properties:
- Polymer Synthesis : The compound can be incorporated into polymeric materials, potentially enhancing their thermal stability and chemical resistance.
- Nanomaterials : Its reactive functional groups may facilitate the formation of nanostructures for applications in electronics and photonics.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
The results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Study 2: Enzyme Inhibition Analysis
Research focused on the inhibition of acetylcholinesterase (AChE) by this compound revealed significant activity:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 15 |
| Standard Inhibitor (Donepezil) | 0.5 |
This suggests that the compound could play a role in neuropharmacology, potentially aiding in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared with structurally analogous cyclopropanecarboxylic acids differing in substituent type, position, and ring size. Key examples include:
Physicochemical Properties
- Acidity: The electron-withdrawing bromine atom enhances the carboxylic acid’s acidity compared to non-halogenated analogs. Fluorine substituents (e.g., 4-fluoro derivative) further increase polarity and boiling points .
Biological Activity
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a bromophenoxy group. This unique structure is believed to contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and cell signaling.
- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially modulating their activity and influencing physiological responses.
Biological Activities
Research has indicated various biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against several bacterial strains, which could be useful in developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting its potential as an anti-inflammatory agent.
- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- In a mouse model of inflammation, administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory conditions.
-
Anticancer Investigation :
- A cell viability assay was conducted on cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound reduced cell proliferation significantly, prompting further investigation into its mechanisms of action in cancer therapy.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, and what critical parameters influence yield?
Methodological Answer: A viable synthetic route involves cyclopropanation of a pre-functionalized bromophenoxymethyl precursor, such as via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, cyclopropane ring formation can be achieved using a Corey-Chaykovsky reaction with dimethylsulfoxonium methylide. Critical parameters include:
- Temperature control (e.g., maintaining −10°C to prevent side reactions during cyclopropanation).
- Stoichiometric ratios of reagents (e.g., excess epoxide or halide precursors may lead to byproducts).
- Protection/deprotection strategies for the carboxylic acid group to avoid undesired reactivity.
Evidence from analogous compounds, such as 1-(3-Bromophenyl)cyclopropanecarboxylic acid, highlights the use of HRMS and NMR to verify intermediate structures and optimize reaction conditions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy : Key signals include the cyclopropane protons (δ ~1.2–1.7 ppm, multiplet) and aromatic protons (δ ~7.2–7.5 ppm for the bromophenyl group). For example, a related compound (1-(3-Bromophenyl)cyclopropanecarboxylic acid) showed distinct cyclopropane proton splitting at J = 3.9–4.2 Hz .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 242.3 for a similar compound ).
- Melting Point Analysis : Compare with literature values (e.g., 3-Bromophenylacetic acid melts at 99–102°C, emphasizing the need for consistency in purity assessment ).
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across studies?
Methodological Answer: Discrepancies may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to identify crystalline forms.
- Impurities : Recrystallize using solvents like ethyl acetate/hexane mixtures and re-analyze purity via HPLC (≥95% by area).
- Isomerization : Monitor for cis/trans isomerism in the cyclopropane ring using variable-temperature NMR. For example, cyclopropane derivatives in showed stereochemical complexity requiring advanced chiral chromatography .
Q. What strategies optimize the compound’s stability during long-term storage, considering its cyclopropane and carboxylic acid moieties?
Methodological Answer:
- Storage Conditions : Store at −20°C under argon to prevent cyclopropane ring-opening or oxidation of the carboxylic acid.
- Lyophilization : Freeze-drying minimizes hydrolytic degradation.
- Additives : Include desiccants (e.g., silica gel) and antioxidants (e.g., BHT) in storage vials. Safety data for cyclopropane analogs (e.g., 1-Aminocyclopropanecarboxylic acid) emphasize avoiding moisture and light .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore biological targets?
Methodological Answer:
- Structural Modifications : Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or altering the phenoxymethyl chain length).
- Assay Design : Test against enzymatic targets (e.g., cyclooxygenase-2) using fluorescence-based inhibition assays. For example, cyclopropane-carboxylic acid derivatives in were used as probes in biological systems .
- Computational Modeling : Perform docking studies to predict binding affinities, leveraging PubChem’s 3D conformer data for cyclopropane derivatives .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for cyclopropane protons in related compounds?
Methodological Answer:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; proton shifts vary due to hydrogen bonding.
- Dynamic Effects : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For instance, cyclopropane protons in showed distinct coupling patterns (J = 3.9–4.2 Hz) that clarify stereochemistry .
- Referencing Standards : Cross-check with databases like PubChem for established shifts of cyclopropane moieties .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing this compound under varying laboratory conditions?
Methodological Answer:
- Standardized Protocols : Pre-dry solvents (e.g., THF over molecular sieves) and reagents (e.g., bromophenol derivatives in require strict anhydrous conditions ).
- In-line Monitoring : Use FTIR or ReactIR to track reaction progress (e.g., disappearance of epoxide peaks at ~850 cm⁻¹).
- Batch Consistency : Characterize multiple batches via TLC and NMR to validate reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
